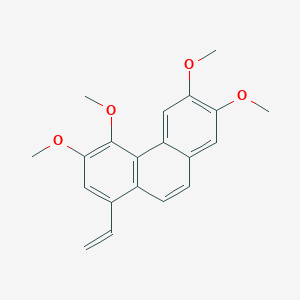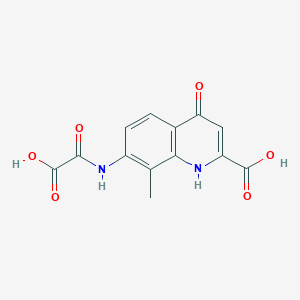
CID 12592220
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the PubChem CID 12592220 is known as Bis(acetonitrile)palladium dichloride. This compound is a coordination complex with the formula PdCl₂(NCCH₃)₂. It is the adduct of two acetonitrile ligands with palladium(II) chloride. Bis(acetonitrile)palladium dichloride is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions .
Méthodes De Préparation
Bis(acetonitrile)palladium dichloride can be synthesized through the reaction of palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization. Industrial production methods may involve similar reaction conditions but on a larger scale to accommodate higher yields .
Analyse Des Réactions Chimiques
Bis(acetonitrile)palladium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with ligands such as 1,5-cyclooctadiene to form dichloro(1,5-cyclooctadiene)palladium.
Oxidation and Reduction Reactions: As a palladium(II) complex, it can participate in oxidation-reduction reactions, often serving as a catalyst.
Coordination Reactions: It can coordinate with other ligands to form new complexes.
Common reagents used in these reactions include acetonitrile, 1,5-cyclooctadiene, and other ligands. The major products formed depend on the specific ligands and reaction conditions employed .
Applications De Recherche Scientifique
Bis(acetonitrile)palladium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-carbon bond formation.
Biology: It is employed in the study of metalloproteins and enzyme mimetics.
Medicine: Research into its potential use in drug development and as a therapeutic agent is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Bis(acetonitrile)palladium dichloride exerts its effects involves its ability to coordinate with other molecules and catalyze chemical reactions. The palladium center acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination ability makes it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Bis(acetonitrile)palladium dichloride can be compared with other palladium(II) complexes such as Bis(benzonitrile)palladium dichloride and Dichloro(1,5-cyclooctadiene)palladium. These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and applications. Bis(acetonitrile)palladium dichloride is unique due to its specific ligand environment, which provides distinct reactivity and solubility characteristics .
Similar compounds include:
- Bis(benzonitrile)palladium dichloride
- Dichloro(1,5-cyclooctadiene)palladium
Propriétés
Formule moléculaire |
C10H14Si |
|---|---|
Poids moléculaire |
162.30 g/mol |
InChI |
InChI=1S/C10H14Si/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
BLNPKGPDAZVSAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si]C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)

![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)








